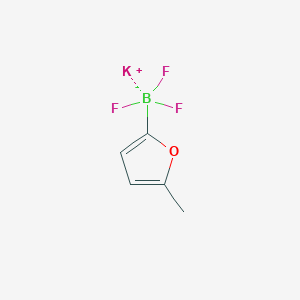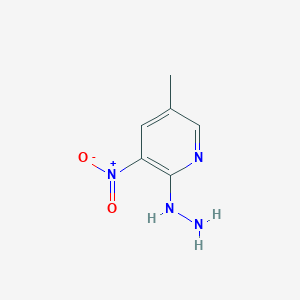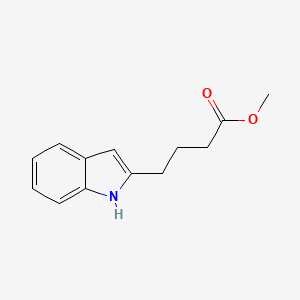
Methyl 4-(1H-indol-2-yl)butanoate
Descripción general
Descripción
Methyl 4-(1H-indol-2-yl)butanoate , also known by its chemical formula C14H17NO2 , is a compound with intriguing properties. It belongs to the class of organic compounds called esters . The name itself provides insights into its structure: it consists of a butanoate group (a four-carbon chain with a carboxylate functional group) attached to an indole ring.
Synthesis Analysis
The synthesis of this compound involves the reaction between 4-(1H-indol-2-yl)butanoic acid and methanol . The esterification process occurs, resulting in the formation of Methyl 4-(1H-indol-2-yl)butanoate . This reaction is typically catalyzed by an acid, such as sulfuric acid or hydrochloric acid .
Molecular Structure Analysis
The molecular structure of Methyl 4-(1H-indol-2-yl)butanoate reveals the following key features:
- A butanoate group (CH3CH2CH2COO-) attached to the indole ring.
- The indole ring , which consists of a benzene ring fused with a pyrrole ring.
Chemical Reactions Analysis
This compound can participate in various chemical reactions:
- Hydrolysis : Under acidic or basic conditions, it can be hydrolyzed back to the corresponding carboxylic acid and methanol.
- Esterification : It can react with other alcohols to form different esters.
- Substitution Reactions : The indole ring can undergo electrophilic substitution reactions.
Physical And Chemical Properties Analysis
- Physical State : It exists as a liquid .
- Melting Point : Approximately -20°C .
- Boiling Point : Around 250°C .
- Solubility : Soluble in organic solvents like methanol and ethyl acetate .
Safety And Hazards
- Warning : It may cause skin and eye irritation.
- Precautions : Handle with care, wear appropriate protective gear, and work in a well-ventilated area.
Direcciones Futuras
Research on Methyl 4-(1H-indol-2-yl)butanoate continues to explore its potential applications, including:
- Medicinal Chemistry : Investigating its pharmacological properties and potential therapeutic uses.
- Materials Science : Exploring its role in organic synthesis and material design.
Propiedades
IUPAC Name |
methyl 4-(1H-indol-2-yl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-16-13(15)8-4-6-11-9-10-5-2-3-7-12(10)14-11/h2-3,5,7,9,14H,4,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQNBSPRKLUEKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC1=CC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342534 | |
| Record name | Methyl 4-(1H-indol-2-yl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(1H-indol-2-yl)butanoate | |
CAS RN |
28093-53-0 | |
| Record name | Methyl 4-(1H-indol-2-yl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



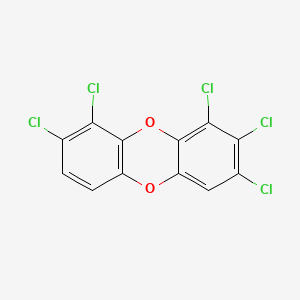
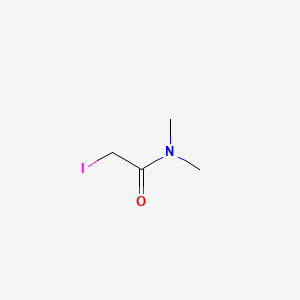
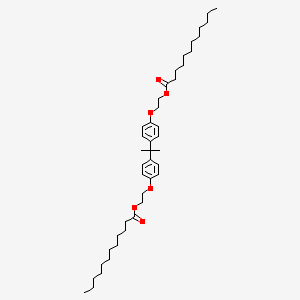
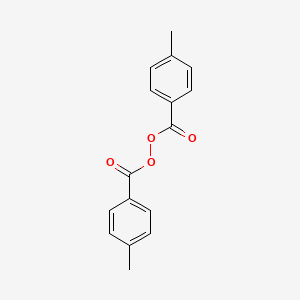
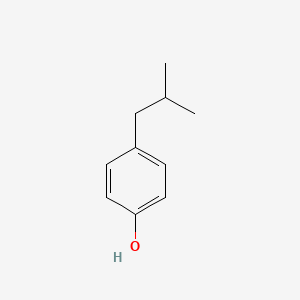
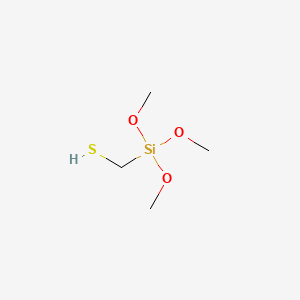
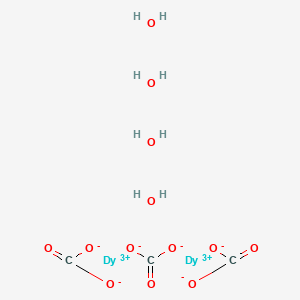
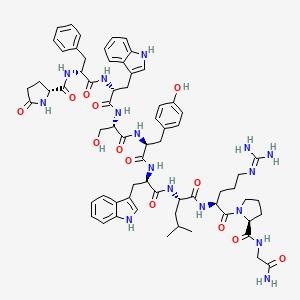
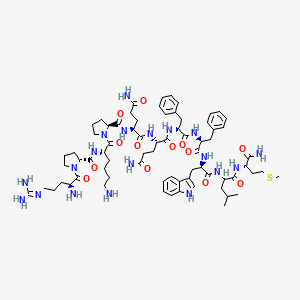
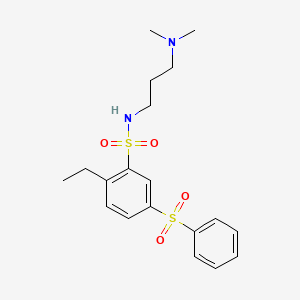

![(4-Chloro-3-(4-ethoxybenzyl)phenyl)((3as,5r,6s,6as)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanone](/img/structure/B1593409.png)
